An In-depth Technical Guide to 4-bromo-1-cyclohexyl-1H-pyrazole: Synthesis, Properties, and Applications
An In-depth Technical Guide to 4-bromo-1-cyclohexyl-1H-pyrazole: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2][3][4] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of therapeutics targeting a wide array of diseases, including cancer, inflammation, and infectious diseases.[1][2][3][4] Within this important class of heterocycles, 4-bromo-1-cyclohexyl-1H-pyrazole emerges as a valuable and versatile building block for the synthesis of novel molecular entities. The presence of a bromine atom at the 4-position provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of molecular diversity. Simultaneously, the N-cyclohexyl group can influence the compound's lipophilicity, metabolic stability, and steric profile, which are critical parameters in drug design. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 4-bromo-1-cyclohexyl-1H-pyrazole, offering insights for its effective utilization in research and development.
Physicochemical and Spectroscopic Properties
4-bromo-1-cyclohexyl-1H-pyrazole is a solid at room temperature with the molecular formula C₉H₁₃BrN₂ and a molecular weight of 229.12 g/mol .[5] While detailed experimental data for this specific compound are not extensively published, its properties can be inferred from data on closely related analogues and from supplier information.
| Property | Value/Information | Source |
| CAS Number | 141302-40-1 | [5] |
| Molecular Formula | C₉H₁₃BrN₂ | [5] |
| Molecular Weight | 229.12 g/mol | [5] |
| Physical Form | Solid/Powder | [5] |
| Purity | Typically ≥95% | |
| Storage | Sealed in a dry place at room temperature | |
| InChI | 1S/C9H13BrN2/c10-8-6-11-12(7-8)9-4-2-1-3-5-9/h6-7,9H,1-5H2 | [5] |
| SMILES | C1CCC(CC1)n1cc(Br)cn1 | [6] |
Spectroscopic Characterization (Predicted and Analog-Based)
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¹H NMR: The spectrum is expected to show distinct signals for the pyrazole ring protons, typically in the aromatic region (δ 7.0-8.0 ppm). The cyclohexyl protons would appear in the upfield region (δ 1.0-4.0 ppm), with the proton on the carbon attached to the nitrogen appearing as a multiplet at the downfield end of this range.
-
¹³C NMR: The carbon signals for the pyrazole ring would be expected in the range of δ 100-140 ppm. The carbons of the cyclohexyl ring would appear in the aliphatic region (δ 20-60 ppm).
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺.
Synthesis and Reactivity
The synthesis of 4-bromo-1-cyclohexyl-1H-pyrazole can be approached through several established methods for pyrazole synthesis and N-alkylation. A common and efficient route involves the initial synthesis of the 4-bromopyrazole core followed by N-alkylation with a suitable cyclohexyl electrophile.
Synthetic Workflow
Caption: General synthetic workflow for 4-bromo-1-cyclohexyl-1H-pyrazole.
Experimental Protocol: Synthesis of 4-bromo-1-cyclohexyl-1H-pyrazole (General Procedure)
This protocol is a generalized procedure based on established methods for pyrazole synthesis and N-alkylation.[11][12]
Step 1: Synthesis of 4-bromopyrazole
-
To a solution of pyrazole in a suitable solvent (e.g., chloroform or acetic acid), add N-bromosuccinimide (NBS) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 4-bromopyrazole.
Step 2: N-Alkylation with Cyclohexyl Bromide
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To a solution of 4-bromopyrazole in a polar aprotic solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate or sodium hydride) at room temperature.
-
Stir the mixture for a short period to deprotonate the pyrazole nitrogen.
-
Add cyclohexyl bromide dropwise to the reaction mixture.
-
Heat the reaction mixture (e.g., to 60-80 °C) and stir for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford 4-bromo-1-cyclohexyl-1H-pyrazole.
Reactivity and Potential for Further Functionalization
The bromine atom at the C4 position of the pyrazole ring is a versatile handle for introducing a wide range of substituents through transition-metal-catalyzed cross-coupling reactions. This makes 4-bromo-1-cyclohexyl-1H-pyrazole a valuable intermediate for creating libraries of compounds for drug discovery and materials science.
Caption: Key cross-coupling reactions of 4-bromo-1-cyclohexyl-1H-pyrazole.
Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds between the pyrazole core and various aryl or heteroaryl groups.[13] The general conditions involve a palladium catalyst (e.g., Pd(PPh₃)₄ or a more modern pre-catalyst), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent system (e.g., dioxane/water or DMF). This reaction is highly tolerant of a wide range of functional groups, making it ideal for late-stage functionalization in a synthetic route.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, providing access to 4-aminopyrazole derivatives. These compounds are valuable intermediates and can also possess biological activity. The reaction typically employs a palladium catalyst with a specialized phosphine ligand (e.g., BINAP or XPhos) and a strong base (e.g., NaOtBu or K₃PO₄).
Applications in Drug Discovery and Medicinal Chemistry
The pyrazole scaffold is a well-established pharmacophore, and its derivatives have shown a broad spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial effects.[1][2][3][4] While specific biological data for 4-bromo-1-cyclohexyl-1H-pyrazole is limited, its potential as a precursor to bioactive molecules is significant.
A notable example is the use of the 1-cyclohexyl-1H-pyrazole moiety in the development of inhibitors for the Hepatitis C virus (HCV) NS5B polymerase.[14] A study reported a series of (E)-3-(1-cyclohexyl-1H-pyrazol-3-yl)-2-methylacrylic acid derivatives as potent inhibitors of this viral enzyme.[14] This highlights the potential of the 1-cyclohexylpyrazole core in designing antiviral agents. The cyclohexyl group likely contributes to favorable hydrophobic interactions within the enzyme's binding pocket.
Furthermore, the ability to functionalize the 4-position of the pyrazole ring allows for the exploration of structure-activity relationships (SAR). By introducing a variety of substituents through the cross-coupling reactions described above, researchers can fine-tune the pharmacological properties of the resulting molecules to optimize potency, selectivity, and pharmacokinetic profiles.
Safety and Handling
4-bromo-1-cyclohexyl-1H-pyrazole is classified as a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.[5]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]
-
Personal Protective Equipment (PPE): It is essential to use appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
4-bromo-1-cyclohexyl-1H-pyrazole is a valuable synthetic intermediate with significant potential in drug discovery and materials science. Its structure combines the privileged pyrazole core with a versatile bromine handle for functionalization and a cyclohexyl group that can modulate its physicochemical properties. While detailed experimental data for this specific compound is sparse, its synthesis and reactivity can be reliably predicted based on established chemical principles and data from analogous compounds. The demonstrated utility of the 1-cyclohexylpyrazole scaffold in developing antiviral agents underscores the potential of this building block for the creation of novel and potent therapeutic agents. Researchers and scientists are encouraged to explore the rich chemistry of this compound to unlock its full potential in their respective fields.
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